molecular formula C8H15N3 B3033147 1H-Imidazole-1-butanamine, 2-methyl- CAS No. 88940-40-3

1H-Imidazole-1-butanamine, 2-methyl-

Cat. No.: B3033147
CAS No.: 88940-40-3
M. Wt: 153.22 g/mol
InChI Key: HOIAWOKJIFZUMY-UHFFFAOYSA-N
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Description

1H-Imidazole-1-butanamine, 2-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-butanamine, 2-methyl- typically involves the cyclization of amido-nitriles under mild conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes using various catalysts .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under optimized conditions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of ionic liquids have been explored to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-butanamine, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: N-alkyl or N-acyl imidazoles.

Mechanism of Action

Comparison with Similar Compounds

  • 1-Benzyl-2-methylimidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 1-Methyl-1H-imidazole-2-carbaldehyde

Comparison: 1H-Imidazole-1-butanamine, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Benzyl-2-methylimidazole, it has a butanamine group that enhances its solubility and reactivity. The presence of a methyl group at the 2-position differentiates it from 2-Bromo-1-methyl-1H-imidazole, which has a bromine atom that influences its reactivity and applications .

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8-10-5-7-11(8)6-3-2-4-9/h5,7H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIAWOKJIFZUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402613
Record name 1H-Imidazole-1-butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88940-40-3
Record name 1H-Imidazole-1-butanamine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1-yl)butan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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